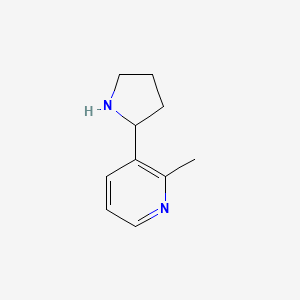
1,2,4-Oxadiazole-3-carbothioamide
Descripción general
Descripción
1,2,4-Oxadiazole-3-carbothioamide (ODC) is a heterocyclic compound with potential applications in scientific research. It is a five-membered ring system composed of an oxadiazole, a thioamide, and two carbon atoms. ODC is a versatile compound that has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Applications
Oxidative Dimerization
The oxidative dimerization of carbothioamides, including 1,2,4-oxadiazole-3-carbothioamide, can be efficiently achieved using Oxone as an oxidant. This process leads to the synthesis of 1,2,4-thiadiazoles, which are useful in various applications (Yoshimura et al., 2014).
Chemical and Photochemical Reactivity
The study of 1,2,4-oxadiazoles has led to applications in heterocyclic synthesis. These compounds, known for their role as bioisosters of esters and amides, are also used in materials science for the modification of polymers and macromolecules. Their synthesis allows for fine-tuning properties for specific applications (Pace et al., 2015).
Biological and Medicinal Applications
Antimicrobial and Enzyme Inhibitory Activities
Synthesized hybrid molecules containing azole moieties, including 1,2,4-oxadiazole derivatives, have shown antimicrobial, antilipase, and antiurease activities, highlighting their potential in pharmaceutical applications (Ceylan et al., 2014).
Drug Development and Bioisosterism
The unique bioisosteric properties of 1,2,4-oxadiazoles make them significant in the development of new drugs. Their wide spectrum of biological activities has been harnessed in medicinal chemistry, leading to the discovery of drugs containing the 1,2,4-oxadiazole unit (Biernacki et al., 2020).
Mecanismo De Acción
Target of Action
1,2,4-Oxadiazole-3-carbothioamide has been identified to primarily target VEGFR-2 , a key player in tumor angiogenesis and metastasis . It also targets Rpn6 , a subunit of the 26S proteasome .
Mode of Action
The compound interacts with its targets, leading to significant changes. It binds to VEGFR-2 tyrosine kinase, potentially inhibiting its activity . It also binds to Rpn6, blocking the assembly of the 26S proteasome and the subsequent degradation of ubiquitinated Nrf2 .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. By inhibiting VEGFR-2, it disrupts the signaling pathway required for tumor angiogenesis and metastasis . By blocking the assembly of the 26S proteasome, it prevents the degradation of ubiquitinated Nrf2 , thereby activating the Nrf2 pathway, which plays a crucial role in protecting cells and tissues from oxidative, electrophilic, and exogenous microbial stimulation .
Result of Action
The action of this compound results in molecular and cellular effects. It causes cell cycle arrest at the G2/M phase and induces the extrinsic and endoplasmic reticulum apoptosis pathways . This leads to a decrease in tumor angiogenesis and metastasis, providing a therapeutic effect against cancer .
Análisis Bioquímico
Biochemical Properties
1,2,4-Oxadiazole-3-carbothioamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . These interactions are primarily due to the compound’s ability to bind to specific sites on the bacterial enzymes, inhibiting their function and thus preventing the growth of the bacteria.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound disrupts normal metabolic processes, leading to cell death. Additionally, it has been observed to alter gene expression patterns, which can have downstream effects on cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding can lead to changes in gene expression, which in turn affects cellular processes. For instance, the compound’s interaction with bacterial enzymes results in the inhibition of essential metabolic pathways, leading to the death of the bacterial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity. At high doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound’s inhibition of bacterial enzymes disrupts normal metabolic pathways, leading to the accumulation of toxic metabolites and cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions can influence the compound’s efficacy and toxicity, as well as its overall distribution within the organism .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For instance, the compound may localize to the bacterial cell membrane, where it interacts with membrane-bound enzymes and disrupts cellular processes .
Propiedades
IUPAC Name |
1,2,4-oxadiazole-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-2(8)3-5-1-7-6-3/h1H,(H2,4,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQHJTHMNXYPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389212 | |
| Record name | 1,2,4-oxadiazole-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39512-80-6 | |
| Record name | 1,2,4-oxadiazole-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)
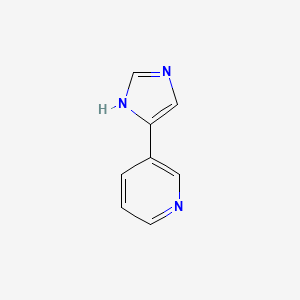

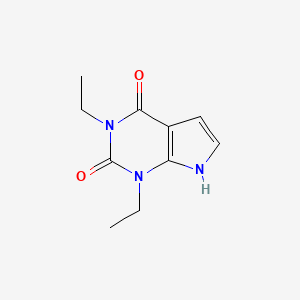
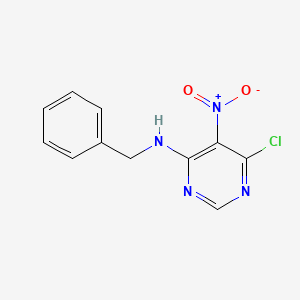

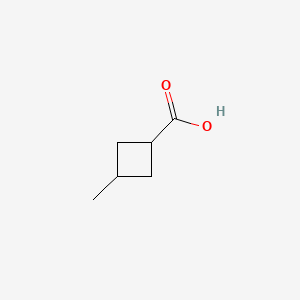




![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)
